molecular formula C10H11BrN2 B596195 6-Bromo-1-ethyl-3-methyl-1H-indazole CAS No. 1214900-39-6

6-Bromo-1-ethyl-3-methyl-1H-indazole

Cat. No. B596195
CAS RN: 1214900-39-6
M. Wt: 239.116
InChI Key: GCPYHBVIKOUKNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“6-Bromo-1-ethyl-3-methyl-1H-indazole” is a chemical compound with the molecular formula C10H11BrN2 . It is a derivative of indazole, a heterocyclic aromatic organic compound .

Scientific Research Applications

Synthesis of Indole Derivatives

Indazole derivatives, including 6-Bromo-1-ethyl-3-methyl-1H-indazole, are used in the synthesis of indole derivatives . Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology .

Treatment of Cancer Cells

Indazole derivatives have been found to be biologically active compounds for the treatment of cancer cells . They show various biologically vital properties and have attracted increasing attention in recent years .

Anticancer, Antiangiogenic, and Antioxidant Agents

A novel series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives has been synthesized and evaluated for anticancer, antiangiogenic, and antioxidant activities . These compounds have shown significant inhibitory activity on the viability of various human cancer cell lines .

Inhibition of Proangiogenic Cytokines

Some indazole derivatives have shown potential to inhibit proangiogenic cytokines associated with tumor development . This makes them potent antiangiogenic agents against TNFα, VEGF, and EGF .

Antioxidant Activities

Indazole derivatives have also been screened for their antioxidant activities using 2,2-diphenyl-1-picryl hydrazine (DPPH), hydroxyl (OH), and superoxide radical (SOR) scavenging activity . Some compounds have shown significant OH radical scavenging activities .

Biological and Clinical Applications

Derivatives of indole, which can be synthesized from indazole derivatives, are of wide interest because of their diverse biological and clinical applications . They have been used in the treatment of various disorders in the human body .

properties

IUPAC Name

6-bromo-1-ethyl-3-methylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2/c1-3-13-10-6-8(11)4-5-9(10)7(2)12-13/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCPYHBVIKOUKNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)Br)C(=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-1-ethyl-3-methyl-1H-indazole

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